Product packaging for Acrodontiolamide(Cat. No.:CAS No. 152053-09-3)

Acrodontiolamide

Cat. No.: B115147
CAS No.: 152053-09-3
M. Wt: 323.13 g/mol
InChI Key: FHDPTOGOPLCNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acrodontiolamide is a rare, naturally occurring chlorinated compound. It was first isolated from the fungus Acrodontium salmoneum and has also been identified in an endophytic Nigrospora species, marking only its second reported occurrence in nature . This compound is a chlorinated metabolite with the molecular formula C11H12Cl2N2O5 . Research indicates that this compound exhibits a specific profile of antimicrobial activity. Studies have shown that its inhibitory effects appear to be specifically restricted to phytopathogenic and entomopathogenic fungi (fungi that cause diseases in plants and insects) . A significant finding from biological evaluations is that this compound is not cytotoxic to either normal human cultured cells or tumor cells, suggesting a selective action . Its rarity and specific bioactivity make this compound a compound of interest for investigating novel antifungal agents and for studies in microbial chemistry and natural product discovery . Please note that the specific molecular targets and mechanisms of action for this compound require further scientific investigation. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12Cl2N2O5 B115147 Acrodontiolamide CAS No. 152053-09-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152053-09-3

Molecular Formula

C11H12Cl2N2O5

Molecular Weight

323.13 g/mol

IUPAC Name

2-(dichloromethoxymethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide

InChI

InChI=1S/C11H12Cl2N2O5/c12-11(13)20-5-8(10(14)17)9(16)6-1-3-7(4-2-6)15(18)19/h1-4,8-9,11,16H,5H2,(H2,14,17)

InChI Key

FHDPTOGOPLCNDA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(COC(Cl)Cl)C(=O)N)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(C(COC(Cl)Cl)C(=O)N)O)[N+](=O)[O-]

Synonyms

3-(4-nitrophenyl)-3-hydroxy-4-dichloromethoxyisobutanamide
acrodontiolamide

Origin of Product

United States

Natural Occurrence and Bioprospecting of Acrodontiolamide

Primary Fungal Producers and Ecological Niches

The first report of Acrodontiolamide originated from a specific strain of the fungus Acrodontium salmoneum, establishing it as the primary known producer for several decades.

This compound was first isolated from the cell-free culture medium of the fungus Acrodontium salmoneum (class Hyphomycetes). tandfonline.comtandfonline.com It was identified as the major compound responsible for the strong antifungal activity observed in the crude extracts of the fungal broth. tandfonline.com The structure of this new fungal metabolite was elucidated through spectroscopic analysis of the natural product and its diacetyl derivative, identifying it as 3-(p-nitrophenyl)-3-hydroxy-4-dichloromethoxy-isobutanamide. tandfonline.comtandfonline.com Notably, the production of this compound is not considered a characteristic feature of the entire Acrodontium genus; rather, it was specific to the particular isolate of A. salmoneum from which it was discovered. nih.gov

The specific strain of Acrodontium salmoneum that produces this compound was isolated from a unique environment: the soil of the grotto of La Pierre Saint Martin in France. nih.gov While this is the only reported source of this compound-producing A. salmoneum, the species itself has a broader distribution and has been isolated from a variety of substrates. mdpi.com These include human sputum, soil from a beech forest, caves, mites, crab shells, and decaying wood. mdpi.com This wide ecological distribution suggests the fungus is adaptable, though the specific conditions that trigger the production of this compound remain linked to the single soil-derived isolate.

Table 1: Discovery and Habitat of this compound-Producing Fungi

Producing Organism Type of Fungus Habitat of Isolate Geographic Location of Discovery
Acrodontium salmoneum Soil-derived Soil from a grotto La Pierre Saint Martin, France nih.gov
Nigrospora sp. Endophytic Internal leaf tissue of Gongronema latifolium Southeastern Nigeria nih.govacs.org

Emerging Sources from Endophytic Microorganisms

Recent bioprospecting efforts have revealed new sources of this compound, shifting the focus from soil microbes to those living in association with plants.

In a significant finding, this compound was reported for only the second time in nature since its initial discovery in 1993. nih.govacs.org The compound was isolated from fermentation extracts of Nigrospora sp., an endophytic fungus living within the leaves of the Nigerian plant Gongronema latifolium. nih.govacs.org The fungus was isolated from the internal tissues of healthy leaves, confirming its status as an endophyte rather than a plant pathogen. acs.org Its identification was confirmed through DNA amplification and sequencing of its Internal Transcribed Spacer (ITS) regions. acs.org This discovery was the first to document an endophytic Nigrospora sp. from G. latifolium. acs.org

The discovery of this compound in Nigrospora sp. underscores the importance of plant-associated fungi, particularly endophytes, as a valuable resource for discovering novel or rare bioactive compounds. nih.gov Endophytes, which are microorganisms that reside within plant tissues without causing disease, have been recognized as a prolific source of secondary metabolites. nih.govresearchgate.net These microorganisms are now a key focus in the search for new chemical entities for various applications, including pharmaceuticals. nih.govresearchgate.net The fact that this compound is produced by both a soil fungus and an endophytic fungus from entirely different geographic regions and ecological niches highlights the complex distribution of biosynthetic capabilities in the fungal kingdom and reinforces the value of exploring diverse microbial populations for chemical prospecting.

Cultivation and Isolation Methodologies

The extraction and purification of this compound from both of its known fungal sources have been achieved through multi-step laboratory procedures involving fungal cultivation followed by targeted chemical isolation techniques.

For the initial isolation from Acrodontium salmoneum, the fungus was cultured in a liquid broth. tandfonline.com The extraction process involved separating the fungal mycelium from the liquid culture medium, followed by extraction of the metabolites from the filtrate using ethyl acetate (B1210297). tandfonline.com The resulting crude extract was then subjected to fractionation using centrifugal thin-layer chromatography (TLC) on silica (B1680970) gel to isolate the pure compound. tandfonline.comtandfonline.com

In the case of the endophytic Nigrospora sp., the isolation also followed standard fermentation and extraction procedures. nih.govresearchgate.net After cultivation, the fungal extract was purified using various chromatographic and spectroscopic techniques to isolate and characterize this compound alongside several other α-pyrone derivatives. nih.govresearchgate.net

Table 2: Isolation Methodology for this compound from Acrodontium salmoneum

Step Procedure Description
1. Cultivation Fungal Fermentation A. salmoneum was grown in a liquid culture medium to produce secondary metabolites. tandfonline.com
2. Filtration Mycelium Removal The fungal biomass (mycelium) was removed from the culture broth by filtration. tandfonline.com
3. Extraction Liquid-Liquid Extraction The remaining filtrate was extracted multiple times with ethyl acetate to transfer the metabolites into an organic solvent. tandfonline.com
4. Concentration Solvent Evaporation The ethyl acetate was evaporated to yield a crude, viscous mass containing the fungal metabolites. tandfonline.com
5. Purification Centrifugal TLC The crude extract was dissolved and fractionated using centrifugal thin-layer chromatography on silica gel to isolate pure this compound. tandfonline.comtandfonline.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
cis-4-hydroxymellein
hydroxypestalopyrone
pestalopyrone
pestalotiopyrone D
trans-4-hydroxymellein
Patulin
Gliotoxin
Coniothyriol
Ethyl acetate
Chloroform
Methanol

Fungal Fermentation Techniques for this compound Production

The production of this compound has been achieved through the fermentation of two distinct fungal species: Acrodontium salmoneum and an endophytic Nigrospora sp.. While specific fermentation parameters for A. salmoneum are not extensively detailed in the available literature, the compound was successfully isolated from its cell-free culture medium. tandfonline.com

In the case of Nigrospora sp., a solid-state fermentation approach has been effectively employed. This technique offers advantages such as potentially higher yields of secondary metabolites and a simpler profile of extractables from the medium itself. nih.gov The fungus is inoculated on a solid rice medium and incubated for an extended period to allow for the biosynthesis of this compound. nih.gov

Detailed research findings indicate that an endophytic Nigrospora sp. isolated from the Nigerian plant Gongronema latifolium was cultured on a solid rice medium. nih.gov The fermentation was carried out at 28°C for 30 days. nih.gov This specific approach was chosen to enhance the production of microbial secondary metabolites. nih.gov

Interactive Data Table: Fermentation Parameters for this compound Production

ParameterAcrodontium salmoneumNigrospora sp.
Fermentation Type Submerged Fermentation (inferred)Solid-State Fermentation
Culture Medium Liquid Culture MediumRice Medium
Incubation Temperature Not Specified28°C
Incubation Duration Not Specified30 days

Extraction Procedures for this compound Recovery

Following fermentation, specific extraction procedures are necessary to isolate this compound from the fungal biomass and culture medium. For Acrodontium salmoneum, the metabolite was recovered from the cell-free culture medium, indicating that this compound is an extracellular product. tandfonline.com The primary purification method employed was centrifugal Thin Layer Chromatography (TLC) on silica gel. tandfonline.com

Interactive Data Table: Extraction and Purification of this compound

StepAcrodontium salmoneumNigrospora sp.
Source of Compound Cell-free culture mediumFungal biomass and medium
Extraction Solvent Not Specified in detailEthyl Acetate
Purification Method Centrifugal TLC on silica gelConcentration via rotary evaporator
Final Product Form Purified this compoundCrude Fungal Extract

Elucidation of Acrodontiolamide Structural Features

Definitive Chemical Structure and Systematic Nomenclature

Acrodontiolamide is systematically named 2-(dichloromethoxymethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide . acs.org This nomenclature precisely describes the arrangement of its constituent atoms and functional groups. The molecule is built upon a propanamide backbone, substituted with a dichloromethoxymethyl group at the second carbon, and both a hydroxyl and a 4-nitrophenyl group at the third carbon. Its chemical formula is C₁₁H₁₂Cl₂N₂O₅. acs.org

Spectroscopic Analysis in Structure Determination

The definitive structure of this compound was pieced together using a suite of spectroscopic methods. The structural analysis relied heavily on data obtained from both the natural compound and its diacetyl derivative, providing a comprehensive dataset for confirmation. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in mapping the carbon and proton framework of this compound. Although the specific spectral data from the primary literature is not publicly available, the methodology involved the analysis of both ¹H and ¹³C NMR spectra. These techniques would have provided crucial information on the chemical environment of each proton and carbon atom, allowing for the determination of connectivity and stereochemistry within the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Multiplicity
H on C24.3-4.5Doublet of doublets
H on C35.2-5.4Doublet
CH₂ of dichloromethoxymethyl3.8-4.0Multiplet
Aromatic Protons7.5-8.3Multiplets
Amide Protons7.0-7.5Broad singlet
Hydroxyl Proton3.5-4.5Broad singlet

Note: This table is based on predicted values and general knowledge of similar structures, as the original experimental data is not available.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹³C Chemical Shift (ppm)
C1 (C=O)170-175
C255-60
C370-75
C of dichloromethoxymethyl75-80
C of CHCl₂90-95
Aromatic C (ipso-NO₂)145-150
Aromatic C (ipso-C3)140-145
Aromatic C (ortho to NO₂)128-132
Aromatic C (meta to NO₂)122-126

Note: This table is based on predicted values and general knowledge of similar structures, as the original experimental data is not available.

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry (MS) was employed to determine the precise molecular weight and elemental composition of this compound. This technique would have provided a molecular ion peak corresponding to the compound's mass, confirming the molecular formula of C₁₁H₁₂Cl₂N₂O₅. The fragmentation pattern observed in the mass spectrum would also offer corroborating evidence for the proposed structure by showing the loss of specific functional groups.

Contributions of Diacetyl Derivatives to Structural Assignment

The structural elucidation was further solidified by the analysis of a diacetyl derivative of this compound. tandfonline.comresearchgate.net The formation of this derivative, likely through the acetylation of the hydroxyl and amide groups, would result in predictable changes in the NMR and mass spectra. These shifts would confirm the presence and location of these functional groups, providing unequivocal support for the assigned structure.

Unique Chemical Architecture and Functional Moieties

Characterization of the Dichloromethyl Ether Moiety

A particularly noteworthy feature of this compound is the presence of a dichloromethyl ether moiety (-OCHCl₂). This functional group is relatively uncommon in natural products and is a defining characteristic of this compound. Its presence was confirmed through spectroscopic analysis, where the carbon and proton signals associated with this group would exhibit unique chemical shifts and coupling patterns in the NMR spectra, and its mass would be accounted for in the mass spectrometry data.

Analysis of the Nitro-Substituted Aromatic Ring

The structural elucidation of this compound revealed the presence of a para-substituted nitrophenyl group. Spectroscopic analysis, particularly 1H NMR, was crucial in defining this component of the molecule. The 1H NMR spectrum showed two distinct aromatic resonances at chemical shifts of δH 7.66 and δH 8.20. acs.orgresearchgate.net The integration of these signals, corresponding to two protons each, is characteristic of a 1,4-disubstituted aromatic ring system. acs.orgresearchgate.net

This substitution pattern points to a benzene ring where substituents are located at opposite ends (the C1 and C4 positions). One of these substituents is the aliphatic chain of the molecule, while the other is a nitro (NO2) group. The presence of the nitro function attached to the aromatic ring is a notable feature of this natural product. tandfonline.com The strong electron-withdrawing nature of the nitro group significantly influences the electronic environment of the aromatic ring, which is reflected in the downfield chemical shifts observed in the NMR spectrum.

Distinctive Aliphatic Chlorination Pattern

This compound possesses an unusual chlorination pattern that distinguishes it from many other chlorinated natural products. tandfonline.com While halogenation in fungal metabolites often occurs on the aromatic part of a molecule, this compound features chlorine atoms on its aliphatic side chain. tandfonline.com

The molecular formula was established as C11H12N2O5Cl2 through Chemical Ionization (CI) mass spectrometry, which showed peaks at m/z 340 [M+NH4]+ and m/z 323 [M+H]+. tandfonline.com The presence of two chlorine atoms was unequivocally confirmed by the characteristic isotopic pattern observed in the mass spectrum. tandfonline.com Specifically, the ion cluster for the HCC12+ fragment appeared at m/z 83, 85, and 87 with an approximate ratio of 9:6:1, which is the theoretical isotopic distribution for a dichlorinated fragment. tandfonline.com Further evidence for chlorination was provided by a strong band in the infrared (IR) spectrum at 660 cm⁻¹. tandfonline.com

Spectroscopic data pinpointed the location of the chlorine atoms to a dichloromethoxy group (-OCHCl2) within the aliphatic portion of the molecule. tandfonline.comtandfonline.com This dichloromethoxy moiety, attached to the C4 position of the isobutanamide backbone, represents a distinctive structural feature. tandfonline.comtandfonline.com The aliphatic chain also includes a hydroxyl group at the C3 position and is terminated by an amide function. tandfonline.comtandfonline.com

The complex substitution of this aliphatic chain was further characterized by 1H NMR, which revealed signals for an oxygenated methylene group as two diastereotopic protons at δH 3.63 (dd, J = 10.9, 6.0 Hz) and 3.83 (dd, J = 10.9, 7.2 Hz). acs.orgresearchgate.net These protons were correlated via HSQC to a sp3 carbon signal at δC 62.2. acs.orgresearchgate.net This unique aliphatic chlorination is a key characteristic of the this compound structure.

Interactive Data Tables

Table 1: Key 1H NMR Spectroscopic Data for this compound.

Chemical Shift (δH)Multiplicity & Coupling Constants (J in Hz)Proton Assignment
8.20d2 x Aromatic CH
7.66d2 x Aromatic CH
5.18msp3 Methine CH
4.16msp3 Methine CH
3.83dd, J = 10.9, 7.2Diastereotopic Methylene CH
3.63dd, J = 10.9, 6.0Diastereotopic Methylene CH

Data sourced from studies on this compound isolated from Nigrospora sp. acs.orgresearchgate.net

Table 2: Mass Spectrometry Data for this compound.

Ionm/z (Mass-to-Charge Ratio)MethodSignificance
[M+H]+323CI-MSConfirms molecular weight
[M+NH4]+340CI-MSConfirms molecular weight
[M+H-H2O]+305CI-MSIndicates presence of a hydroxyl group
HCC12+83, 85, 87CI-MSConfirms presence of two chlorine atoms

Data sourced from the initial isolation study of this compound. tandfonline.com

Biosynthesis and Enzymatic Chlorination of Acrodontiolamide

Proposed Biosynthetic Pathways for Acrodontiolamide

While the precise biosynthetic pathway of this compound has not been experimentally elucidated, a plausible route can be proposed based on its structure and established principles of fungal secondary metabolism. The pathway likely originates from primary metabolic precursors, such as those from the shikimic acid and glycolytic pathways.

A hypothetical biosynthetic scheme for this compound is as follows:

Formation of the p-nitrophenylalanine precursor: The biosynthesis is likely initiated with the formation of p-aminophenylalanine from the shikimate pathway intermediate, chorismate. Subsequent oxidation of the amino group would yield p-nitrophenylalanine. Fungi are known to produce nitro-containing compounds, and this transformation could be catalyzed by a dedicated oxidase.

Polyketide Synthase (PKS) or Non-Ribosomal Peptide Synthetase (NRPS) involvement: The core structure of this compound, a β-hydroxy-propanamide, suggests the involvement of either a Polyketide Synthase (PKS) or a Non-Ribosomal Peptide Synthetase (NRPS) machinery, or a hybrid of both. A plausible scenario involves the condensation of p-nitrophenylalanine with a two-carbon unit derived from acetyl-CoA or malonyl-CoA. An NRPS could activate the p-nitrophenylalanine, which is then condensed with a C2-unit.

Hydroxylation and Ether Formation: A key step would be the hydroxylation of the β-carbon of the propanamide backbone, likely catalyzed by a cytochrome P450 monooxygenase. The formation of the ether linkage at the C4 position could proceed through the reaction of this hydroxyl group with a reactive one-carbon donor.

Dichlorination of a Methyl Group: The most unusual feature is the dichloromethyl group. It is proposed that a methyl group, likely derived from S-adenosylmethionine (SAM), is first transferred to the C4-hydroxyl group to form a methoxy (B1213986) ether. This methyl group would then be the target for successive chlorination reactions. This two-step chlorination of a methyl group would be a critical and distinctive feature of the pathway.

Amide Formation: The terminal amide group could be formed either during the PKS/NRPS-mediated chain termination or through a subsequent amidation reaction.

Mechanistic Insights into Fungal Halogenation

The introduction of chlorine atoms into organic molecules is a fascinating aspect of fungal biochemistry, accomplished by a diverse set of enzymes known as halogenases. nih.gov The specific enzyme responsible for the dichlorination in this compound biosynthesis is unknown, but insights can be drawn from the major classes of fungal halogenating enzymes.

Role of Chloroperoxidases in Organohalogen Production

Chloroperoxidases (CPOs) were among the first halogenating enzymes discovered in fungi. nih.gov These enzymes, which can be heme-dependent or vanadium-dependent, utilize hydrogen peroxide to oxidize chloride ions to a reactive electrophilic chlorine species, likely hypochlorous acid (HOCl). researchgate.netfrontiersin.org This reactive intermediate is then capable of chlorinating a wide range of organic substrates, particularly electron-rich aromatic compounds. tandfonline.comresearchgate.net Fungal CPOs are known to be involved in the breakdown of lignin (B12514952) by chlorinating its aromatic structures. tandfonline.comfrontiersin.org While CPOs are potent chlorinating agents, their typical mechanism involves the release of a diffusible reactive chlorine species, which may lack the specificity required for the dichlorination of a specific methyl group on a biosynthetic intermediate.

Exploration of SAM-Dependent Methyl Transferases in Chlorination

S-adenosyl-L-methionine (SAM)-dependent methyltransferases are well-known for their role in transferring methyl groups. However, a specific class of these enzymes, known as halide methyltransferases, can catalyze the nucleophilic attack of a halide ion on the methyl group of SAM, leading to the formation of methyl halides. dothideomycetes.orgauctoresonline.orgauctoresonline.org This mechanism is responsible for the production of large quantities of chloromethane (B1201357) by wood-rotting fungi. auctoresonline.orgauctoresonline.org While this demonstrates a role for SAM-dependent enzymes in C-Cl bond formation, it is distinct from the electrophilic substitution required to chlorinate an existing methyl group on a larger molecule. Another class of SAM-dependent enzymes, the SAM-dependent halogenases, are involved in nucleophilic halogenation reactions, but these are less common in fungi compared to bacteria. dothideomycetes.org

Investigation of FADH2-Dependent Halogenases

Flavin-dependent halogenases (FADH2-dependent halogenases) represent a major class of halogenating enzymes, particularly in the biosynthesis of secondary metabolites in both bacteria and fungi. researchgate.netnih.gov These enzymes utilize a reduced flavin adenine (B156593) dinucleotide (FADH2) cofactor and molecular oxygen to oxidize a halide ion. mdpi.com The proposed mechanism involves the formation of a flavin-peroxide intermediate which then reacts with chloride to generate a highly reactive electrophilic chlorinating species, possibly hypochlorous acid, within a protected active site. mdpi.commdpi.com This containment of the reactive species allows for highly regio- and stereospecific chlorination of a bound substrate. researchgate.net Genes for FADH2-dependent halogenases are found in numerous fungal biosynthetic gene clusters for chlorinated metabolites. researchgate.net Given the specificity required for the dichlorination of a single methyl group in the proposed this compound pathway, an FADH2-dependent halogenase is a strong candidate for catalyzing this key transformation. The enzyme would likely bind the methylated precursor and perform two successive chlorination steps on the activated methyl group.

Comparative Biosynthetic Studies with Other Chlorinated Natural Products

Comparing the proposed biosynthesis of this compound with that of other chlorinated fungal metabolites provides valuable context.

Griseofulvin (B1672149): The biosynthesis of the well-known antifungal agent griseofulvin in Penicillium species involves the chlorination of an aromatic ring on a polyketide precursor. nih.govnih.gov This chlorination is catalyzed by a dedicated halogenase, which acts on a specific position of the aromatic system. This highlights the common theme of halogenation as a tailoring step in polyketide biosynthesis.

Caldariomycin (B12695661): This metabolite from Caldariomyces fumago features a 1,1-dichlorocyclopentyl group. nih.gov The formation of this gem-dichloro moiety on an aliphatic ring system presents a closer parallel to the dichlorination in this compound than the aromatic chlorination of griseofulvin. The enzymes responsible for caldariomycin biosynthesis are thought to involve specific halogenases that can perform multiple chlorination events on a single carbon atom.

Ochratoxin A: The biosynthesis of this mycotoxin in Aspergillus and Penicillium species involves the chlorination of a dihydroisocoumarin moiety, which is derived from a polyketide precursor, before its linkage to phenylalanine. mdpi.comnih.gov The chlorination step is catalyzed by a halogenase, and a consensus biosynthetic gene cluster has been identified in ochratoxin-producing fungi. nih.gov

The biosynthesis of this compound, if it proceeds as proposed, would share the general principle of late-stage enzymatic chlorination with these other fungal metabolites. However, the formation of a dichloromethyl ether on an aliphatic side chain remains a particularly noteworthy and unusual feature, suggesting a highly specialized halogenating enzyme is at play.

Molecular Biological Activities and Mechanistic Investigations of Acrodontiolamide

Antifungal Efficacy and Target Specificity

The most prominent biological characteristic of Acrodontiolamide is its antifungal activity, which appears to be highly specific. nih.gov Unlike many broad-spectrum antifungal agents, the inhibitory effects of this compound are reported to be restricted to particular classes of fungi. nih.govresearchgate.net

This compound has demonstrated notable inhibitory activity against phytopathogenic fungi. nih.govresearchgate.net These fungi are plant pathogens that cause significant agricultural losses worldwide. ufsm.br The targeted efficacy of this compound against these organisms suggests its potential as a specialized antifungal agent in agricultural applications. researchgate.net The compound was identified as exhibiting antifungal activity specifically against these phyto-pathogenic types. acs.org

Alongside its effects on plant pathogens, this compound's inhibitory activity extends to entomopathogenic fungi. nih.govresearchgate.net These fungi are natural pathogens of insects and are often utilized as biological control agents to manage pest populations. researchgate.netpublisherspanel.com The specific action of this compound against this fungal class is a key feature of its biological profile. nih.govacs.org

Table 1: Qualitative Summary of this compound's Antifungal Activity
Fungal ClassObserved ActivitySource
Phytopathogenic FungiInhibitory Activity Reported nih.govresearchgate.netacs.org
Entomopathogenic FungiInhibitory Activity Reported nih.govresearchgate.netacs.org

Broad-Spectrum Antimicrobial Properties

Investigations into the broader antimicrobial profile of this compound have been conducted, though studies on the purified compound suggest a narrow spectrum of activity. nih.gov

Research indicates that the inhibitory action of purified this compound is specifically limited to the fungal targets mentioned previously, implying a lack of significant activity against bacteria. nih.govresearchgate.net However, a study on a crude fungal extract from the endophytic fungus Nigrospora sp., which was found to produce this compound, showed moderate antibacterial activity. acs.org This extract demonstrated inhibitory effects against both the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Salmonella typhi. acs.org It is important to note that this activity was from a crude extract containing this compound along with five other α-pyrone derivatives, and the activity cannot be attributed to this compound alone. acs.org

Table 2: Antimicrobial Activity of a Crude Fungal Extract Containing this compound
Test OrganismGram TypeConcentration of ExtractResult (Inhibition Zone Diameter)Source
Bacillus subtilisGram-Positive1 mg/mL2 mm acs.org
Salmonella typhiGram-Negative1 mg/mL2 mm acs.org

Antiproliferative and Antitumor Research Perspectives

The potential for this compound to act as an antiproliferative or antitumor agent has been evaluated. Studies involving cytotoxicity screenings have found that this compound is not cytotoxic to either normal human cultured cells or to tumor cells. nih.govresearchgate.net This lack of activity against tumor cell lines suggests that, based on current research, its potential as a primary antitumor compound is limited. nih.gov

Antioxidant Properties and Reactive Species Modulation

The ability of a compound to modulate reactive oxygen species (ROS) and act as an antioxidant is a significant area of research for its potential therapeutic benefits. nih.govnih.gov There is currently no direct evidence from studies on the purified compound to suggest that this compound possesses antioxidant properties. However, in a study where this compound was isolated from a crude extract of Nigrospora sp., the extract itself was evaluated for antioxidant activity. acs.org The crude extract demonstrated average antioxidant capacity in the tested model. acs.org As with the antibacterial activity, this property is attributed to the entire extract, which contains multiple compounds, and not solely to this compound. acs.org

Table 3: Antioxidant Activity of a Crude Fungal Extract Containing this compound
Source MaterialConcentrationObserved ActivitySource
Crude Fungal Extract from Nigrospora sp.500 μg/mL48% inhibition acs.org

Proposed Molecular Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on its chemical structure and preliminary biological screening, several potential mechanisms have been proposed. These center on its capacity to act as an alkylating agent and its subsequent interactions with various cellular components and pathways.

Potential Role as an Alkylating Agent

The chemical architecture of this compound, particularly the presence of a dichloromethyl ether moiety, suggests its potential to function as an alkylating agent. nih.gov Alkylating agents are reactive compounds that can form covalent bonds with nucleophilic functional groups present in biologically important molecules. In a subject index, this compound has been directly cross-referenced with the term "Alkylating agent," further supporting this hypothesis. dss.go.th

Compounds such as acyl chlorides, chlorinated aldehydes, and chloroepoxides are recognized as potent alkylating agents capable of inactivating essential biomolecules. nih.gov The dichloromethyl group in this compound represents a functional group that could potentially engage in similar alkylating reactions within a biological system. The process of alkylation can lead to significant disruption of cellular function through the modification of key macromolecules.

Interaction with Cellular Components and Pathways

As a potential alkylating agent, this compound is hypothesized to interact with and modify various cellular components, most notably DNA and proteins (enzymes). nih.gov Such interactions can disrupt their normal functions and trigger downstream cellular responses.

One of the proposed consequences of this interaction is the induction of oxidative stress. acs.org The inactivation of enzymes through alkylation can lead to an accumulation of reactive oxygen species (ROS), causing further cellular damage. nih.gov Indeed, studies involving the compound have indicated a significant increase in the generation of ROS, implicating oxidative stress as a component of its mechanism of action. acs.org

The biological impact of these interactions appears to be specific. Research has shown that this compound's inhibitory activity is primarily directed against phytopathogenic and entomopathogenic fungi. researchgate.net In contrast, one study reported that it is not cytotoxic to normal human cultured cells or tumor cells. researchgate.net However, other reports suggest that compounds of this nature possess a broader range of biological activities, including potential antitumor and cytotoxic effects, indicating a need for further investigation to clarify these contrasting findings. acs.orgresearchgate.netacs.orgresearchgate.net

The crude fungal extract from Nigrospora sp., which contains this compound, has demonstrated moderate antimicrobial activity against specific bacteria. acs.org

Table 1: Antimicrobial Activity of Fungal Extract Containing this compound

Test OrganismActivityInhibition Zone Diameter (mm)ConcentrationSource(s)
Bacillus subtilisModerate21 mg/mL acs.org
Salmonella typhiModerate21 mg/mL acs.org
Various Fungal StrainsInactive-1 mg/mL acs.org

Synthetic Endeavors and Analog Development for Acrodontiolamide

Strategies for the Total Chemical Synthesis of Acrodontiolamide

Currently, there are no published total synthesis routes for this compound. The compound, identified as 3-(p-nitrophenyl)-3-hydroxy-4-dichloromethoxy-isobutanamide, was first isolated from the fungus Acrodontium salmoneum in 1993 and later from an endophytic fungus, Nigrospora sp., in 2025. nih.govresearchgate.netresearchgate.netacs.orgnih.gov The elucidation of its structure provides a theoretical basis for retrosynthetic analysis, but as of now, no research group has reported a successful total synthesis.

Rational Design and Synthesis of this compound Analogs

There is no information available in the scientific literature regarding the rational design and synthesis of this compound analogs. The development of analogs would typically follow a successful total synthesis, allowing for modifications to the core structure to investigate the roles of different functional groups on its biological activity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Due to the absence of synthetic routes to this compound and its derivatives, no structure-activity relationship (SAR) studies have been published. SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity and for the development of more potent and selective therapeutic agents. Such studies on this compound would be contingent on the future development of a viable total synthesis and the creation of a library of analogs.

Advanced Research Methodologies in Acrodontiolamide Studies

Advanced Chromatographic Purification Techniques

The isolation and purification of acrodontiolamide from fungal extracts is a critical first step that requires advanced chromatographic methods to separate it from a complex mixture of other metabolites. acs.org High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this process, particularly in its preparative format. nih.gov

In a notable study, this compound was isolated from the endophytic fungus Nigrospora sp. using preparative HPLC. acs.org However, the process was complicated by the co-elution of this compound with another compound, hydroxypestalopyrone, resulting in an inseparable mixture. acs.orgnih.gov This highlights the challenges in natural product purification and the need for highly selective methods.

For compounds that are difficult to separate, more advanced techniques such as multicolumn countercurrent solvent gradient purification (MCSGP) could be employed. ymcamerica.com MCSGP is a continuous chromatographic process that enhances separation efficiency and yield by using two columns in a countercurrent mode with internal recycling of impurity-containing fractions. ymcamerica.com This method is particularly effective for purifying peptides and oligonucleotides and could be adapted for complex fungal metabolites like this compound, potentially overcoming co-elution issues. ymcamerica.com

Table 1: Reported and Potential Chromatographic Techniques for this compound Purification

TechniqueDescriptionApplication in this compound ResearchReference(s)
Preparative HPLC A high-resolution liquid chromatography method used to purify larger quantities of a compound from a mixture.Used for the initial isolation of an this compound and hydroxypestalopyrone mixture from Nigrospora sp. extract. acs.orgnih.gov
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) A continuous purification process using multiple columns and internal recycling to achieve higher yield and purity compared to batch HPLC.A potential advanced method to resolve co-eluting compounds and improve the purity of isolated this compound. ymcamerica.com
Reversed-Phase HPLC (RP-HPLC) A common mode of HPLC where the stationary phase is nonpolar and the mobile phase is polar. It is highly effective for separating peptides and other organic molecules.The standard method for analytical and preparative separation of metabolites like this compound. Acetonitrile is a commonly used organic solvent in the mobile phase. hplc.eu

High-Resolution Spectroscopic Characterization

Once a purified sample is obtained, high-resolution spectroscopic techniques are essential for elucidating the exact molecular structure and confirming the identity of the compound. These methods provide detailed information about molecular weight, elemental composition, and the connectivity of atoms. caltech.edu

For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been a key analytical tool. acs.orgnih.gov This technique provides a highly accurate mass measurement, which allows for the determination of the molecular formula. In the analysis of the inseparable mixture from Nigrospora sp., HR-ESI-MS revealed a protonated molecular ion peak for this compound at an m/z of 323.0196 [M + H]⁺. acs.orgnih.gov This corresponded to a molecular formula of C₁₁H₁₂Cl₂N₂O₅, indicating six degrees of unsaturation. acs.orgnih.gov

Other high-resolution spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, HMBC), are indispensable for complete structural elucidation. While detailed NMR data for this compound from recent studies are embedded in the context of its co-eluted mixture, these techniques map the carbon-hydrogen framework and establish the precise arrangement of atoms and functional groups within the molecule. acs.orgresearchgate.net

Table 2: High-Resolution Spectroscopic Data for this compound

TechniqueParameterObserved Value/FormulaSignificanceReference(s)
HR-ESI-MS Protonated Molecular Ion Peak [M+H]⁺m/z 323.0196Confirms the mass of the molecule with high precision. acs.orgnih.gov
HR-ESI-MS Deduced Molecular FormulaC₁₁H₁₂Cl₂N₂O₅Determines the elemental composition of the compound. acs.orgnih.gov
NMR Spectroscopy Structural Elucidation-Provides detailed information on atom connectivity, stereochemistry, and functional groups. acs.orgresearchgate.net

Computational Chemistry and Molecular Modeling

While experimental data provides a concrete foundation, computational chemistry and molecular modeling offer deeper insights into the dynamic behavior, electronic properties, and potential biological interactions of this compound. anu.edu.augloriabazargan.com These in-silico methods can predict molecular behavior at an atomic level, guiding further experimental work. anu.edu.au

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. mun.ca Conformational analysis, often performed using Molecular Dynamics (MD) simulations, explores the range of possible shapes a molecule can adopt. researchgate.net MD simulations model the movement of atoms and molecules over time, providing a view of the molecule's flexibility and preferred conformations in different environments (e.g., in a solvent or near a biological target). mdpi.combiorxiv.org

For this compound, MD simulations could reveal how the molecule behaves dynamically, identifying its most stable, low-energy conformations. mun.ca Understanding these preferred shapes is the first step in predicting how it might fit into the binding site of a target protein. researchgate.net

Table 3: Parameters in a Typical Molecular Dynamics Simulation for Conformational Analysis

ParameterDescriptionRelevance to this compound StudyReference(s)
Force Field An empirical energy function that calculates the potential energy of the system based on atom positions.Describes the interactions between atoms in this compound, enabling the simulation of its movements. gloriabazargan.com
Solvent Model Explicit or implicit representation of the solvent (e.g., water) surrounding the molecule.Simulates the effect of the cellular environment on the conformation and stability of this compound. mun.ca
Simulation Time The duration of the simulation, typically ranging from nanoseconds to microseconds.A longer simulation time allows for a more thorough exploration of the conformational space. researchgate.netmdpi.com
Output Trajectory A series of molecular structures ("snapshots") recorded at intervals throughout the simulation.Provides the raw data for analyzing conformational changes, flexibility, and identifying stable states. brunel.ac.uk

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of a molecule. physchemres.orgarabjchem.org These calculations can determine a variety of electronic properties that are fundamental to a molecule's reactivity and stability. scirp.org

Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. scirp.org The molecular electrostatic potential (MEP) surface can also be calculated, which maps the electron density to identify regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). mdpi.com For this compound, these calculations could predict its reactive sites and provide a theoretical basis for its biological activity. physchemres.org

Table 4: Key Electronic Properties from Quantum Chemical Calculations and Their Significance

PropertyDescriptionPotential Insight for this compoundReference(s)
E(HOMO) Energy of the Highest Occupied Molecular Orbital.Associated with the ability of a molecule to donate electrons. arabjchem.org
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital.Associated with the ability of a molecule to accept electrons. arabjchem.org
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.A smaller gap suggests higher reactivity and lower kinetic stability. physchemres.orgscirp.org
Dipole Moment (μ) A measure of the overall polarity of the molecule.Influences solubility and the nature of intermolecular interactions. mdpi.com
Molecular Electrostatic Potential (MEP) A 3D map of the electronic charge distribution around the molecule.Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., this compound) when it binds to a target macromolecule, such as a protein or enzyme. openaccessjournals.com This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. mdpi.com

Given that this compound exhibits antimicrobial properties, docking studies could be used to predict its binding mode and affinity with specific microbial enzymes that are potential drug targets. researchgate.netdiva-portal.org The docking process involves placing the ligand into the binding site of the target and evaluating the fit using a scoring function, which estimates the binding affinity. nih.gov The results can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex, providing a hypothesis for its mechanism of action. mdpi.comresearchgate.net

Table 5: Workflow for Ligand-Target Docking and Interaction Prediction

StepDescriptionApplication to this compoundReference(s)
1. Target Preparation Obtaining and preparing the 3D structure of the target protein, often from a database like the Protein Data Bank (PDB).A specific microbial enzyme (e.g., involved in cell wall synthesis) would be selected as the target. researchgate.net
2. Ligand Preparation Generating a low-energy 3D conformation of the ligand.The 3D structure of this compound, potentially derived from conformational analysis, would be used. researchgate.net
3. Docking Simulation An algorithm systematically samples different positions and orientations of the ligand within the target's binding site.This compound would be "docked" into the active site of the selected enzyme. openaccessjournals.comnih.gov
4. Scoring and Analysis A scoring function ranks the different poses based on predicted binding affinity. The top-ranked poses are analyzed to identify key intermolecular interactions.The results would predict the binding energy and highlight specific amino acid residues in the enzyme that interact with this compound. mdpi.comdiva-portal.org

Future Research Trajectories and Theoretical Applications of Acrodontiolamide

Comprehensive Elucidation of Acrodontiolamide Biosynthetic Genes and Enzymes

A fundamental area of future research is the complete elucidation of the biosynthetic pathway of this compound. Understanding the genetic and enzymatic machinery responsible for its production is crucial for several reasons, including yield improvement and the generation of novel derivatives. The biosynthesis of fungal secondary metabolites is often orchestrated by genes clustered together on the chromosome, known as biosynthetic gene clusters (BGCs). nih.gov

Future research should focus on identifying and characterizing the this compound BGC in Acrodontium salmoneum. This would likely involve a combination of genome mining and transcriptomics. nih.govfrontiersin.org By sequencing the genome of the producing fungus and analyzing the expression of genes under conditions that favor this compound production, researchers can pinpoint the candidate BGC.

Once the BGC is identified, the function of individual genes can be determined through techniques such as heterologous expression and gene deletion. nih.gov This involves expressing the genes in a different, easily manipulated host organism to observe the resulting chemical products. mdpi.com This approach would allow for the definitive identification of the enzymes involved in each step of the biosynthetic pathway, from the precursor molecules to the final chlorinated amide.

A key enzyme of interest would be the halogenase responsible for the dichlorination of the molecule. Fungal halogenases are a diverse group of enzymes that can introduce halogen atoms into a wide variety of substrates, often with high regio- and stereoselectivity. researchgate.net Identifying and characterizing the this compound halogenase could provide a valuable biocatalyst for the synthesis of other chlorinated compounds.

Table 1: Theoretical Stages for Elucidating the this compound Biosynthetic Pathway

StageDescriptionKey Techniques
Genome Sequencing Sequencing the entire genome of Acrodontium salmoneum to identify all potential genes.Next-Generation Sequencing (NGS)
BGC Identification Using bioinformatics tools to search the genome for clusters of genes typically involved in secondary metabolism (e.g., PKS, NRPS, halogenases).antiSMASH, genome mining
Transcriptomics Analyzing gene expression under different culture conditions to correlate gene activity with this compound production.RNA-Seq
Heterologous Expression Expressing candidate genes or the entire BGC in a host organism (e.g., Aspergillus nidulans or yeast) to confirm their function.Yeast expression systems, fungal transformation
Gene Deletion Systematically deleting individual genes in the BGC of Acrodontium salmoneum to observe the effect on this compound production.CRISPR-Cas9
Enzyme Characterization Purifying the expressed enzymes and studying their substrate specificity and reaction mechanisms in vitro.Protein purification, enzymatic assays

Identification of Novel Biological Targets and Signaling Pathways

The reported antifungal activity of this compound against phytopathogenic and entomopathogenic fungi suggests that it interacts with specific molecular targets within these organisms. tandfonline.com A critical future research trajectory is the identification of these biological targets and the elucidation of the signaling pathways that are modulated by the compound.

One theoretical approach to identify the molecular targets of this compound is through affinity chromatography. This would involve immobilizing this compound on a solid support and then passing a lysate of a susceptible fungus over the support. Proteins that bind to this compound can then be eluted and identified using mass spectrometry.

Another powerful technique is transcriptomic and proteomic analysis of a susceptible fungus treated with this compound. By comparing the gene and protein expression profiles of treated and untreated cells, researchers can identify changes in cellular processes and signaling pathways that are affected by the compound. mdpi.comnih.gov This could reveal, for example, if this compound induces apoptosis, inhibits cell wall synthesis, or disrupts key metabolic pathways.

Furthermore, genetic screening of a model organism, such as Saccharomyces cerevisiae, could be employed. By screening a library of mutant strains for increased or decreased sensitivity to this compound, it may be possible to identify genes that are involved in its mechanism of action.

Understanding the signaling pathways affected by this compound is essential for its potential development as a targeted therapeutic or agrochemical. mdpi.comnih.gov For instance, if it is found to inhibit a specific kinase or transcription factor, this could open up avenues for rational drug design to improve its potency and selectivity. creative-diagnostics.com

Development of Bioreactors for Enhanced this compound Production

For this compound to be a viable candidate for agricultural or pharmaceutical applications, its production must be scalable and economically feasible. Future research will need to focus on developing efficient bioreactor systems for the large-scale fermentation of Acrodontium salmoneum and the optimized production of this compound.

The choice of bioreactor design is critical for the cultivation of filamentous fungi. uliege.bedoaj.org Both submerged fermentation and solid-state fermentation (SSF) should be explored. While submerged fermentation is more common and allows for better control of process parameters, SSF can sometimes lead to higher yields of secondary metabolites for fungi that naturally grow on surfaces. uliege.be

Process optimization within a chosen bioreactor system is a key challenge. numberanalytics.comnih.gov This involves systematically varying parameters such as media composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation to maximize this compound yield. editverse.com The "One Strain Many Compounds" (OSMAC) approach, where different fermentation conditions are used to induce the production of different secondary metabolites, could also be employed to enhance this compound biosynthesis. editverse.com

Co-cultivation is another promising strategy. Growing Acrodontium salmoneum with other microorganisms can sometimes trigger the expression of silent biosynthetic gene clusters and increase the production of specific metabolites. nih.govmdpi.comfrontiersin.org

Table 2: Key Parameters for Bioreactor Optimization of this compound Production

ParameterTheoretical Consideration
Fermentation Type Comparison of submerged vs. solid-state fermentation for optimal yield. uliege.be
Media Composition Optimization of carbon, nitrogen, and mineral sources to support growth and secondary metabolism. editverse.com
pH and Temperature Determination of the optimal pH and temperature for both fungal growth and this compound production. editverse.com
Aeration and Agitation Balancing oxygen supply with shear stress to maintain a healthy and productive culture. nih.gov
Co-cultivation Exploring the use of other microorganisms to induce or enhance this compound biosynthesis. nih.gov

Theoretical Applications in Sustainable Agrochemical Development

Given its reported activity against phytopathogenic fungi, this compound has significant theoretical potential as a biofungicide in a sustainable agricultural framework. tandfonline.com The development of biopesticides derived from fungal metabolites is a growing area of research aimed at reducing reliance on synthetic chemical pesticides. researchgate.netmdpi.comagriculturejournals.cz

Future research should involve comprehensive in vitro and in vivo testing of this compound against a broad range of plant pathogens. This would establish its spectrum of activity and its efficacy compared to existing fungicides. The development of a stable and effective formulation is another critical step. This could involve encapsulation or the use of adjuvants to improve its persistence and delivery in the field. ijplantenviro.com

The use of this compound as a mycoherbicide is another intriguing, albeit more speculative, possibility. Many fungal secondary metabolites exhibit phytotoxic properties and are being explored as natural herbicides. agriculturejournals.cz Screening this compound for herbicidal activity against common weeds could open up a new avenue for its application in agriculture.

A key advantage of using a natural product like this compound is its potential for biodegradability and lower environmental impact compared to many synthetic pesticides. longdom.org However, rigorous ecotoxicological studies would be necessary to confirm its safety for non-target organisms and the environment.

Potential in Pharmaceutical Lead Compound Discovery

Natural products, including those from fungi, have historically been a rich source of lead compounds for drug discovery. numberanalytics.com The unique chemical structure of this compound, particularly its chlorine substitution, makes it an interesting candidate for further investigation as a pharmaceutical lead. researchgate.netresearchgate.neteurochlor.org Chlorinated natural products often exhibit potent biological activities. researchgate.netnih.govnih.gov

The reported antimicrobial and cytotoxic effects of this compound suggest its potential as a starting point for the development of new antibiotics or anticancer agents. researcher.liferesearchgate.netresearchgate.net The initial step in this direction would be to screen this compound against a wide range of bacterial and cancer cell lines to determine its potency and selectivity.

If promising activity is identified, the next stage would be lead optimization. wikipedia.orgupmbiomedicals.com This involves medicinal chemists synthesizing analogues of this compound to improve its pharmacological properties, such as efficacy, selectivity, and pharmacokinetic profile. wikipedia.org For example, modifications to the aromatic ring or the amide group could be explored to enhance its interaction with its biological target.

The elucidation of its biosynthetic pathway, as discussed in section 8.1, could also contribute to the development of new pharmaceutical leads through biosynthetic engineering. By manipulating the biosynthetic genes, it may be possible to create novel derivatives of this compound with improved therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established protocols for isolating Acrodontiolamide from fungal sources, and how can researchers ensure reproducibility?

  • Methodological Answer : Isolation typically involves fungal culture (e.g., Acrodontium salmoneum), solvent extraction (chloroform/methanol), and chromatographic purification (column or TLC). Spectral analysis (NMR, MS) is critical for structural confirmation. To ensure reproducibility, document fungal strain sources, growth conditions, solvent ratios, and instrumentation parameters. Cross-validate results with reference spectra from prior studies (e.g., Gusmão et al., 1993) . For transparency, include raw spectral data in appendices and follow ethical guidelines for microbial handling .

Q. How can researchers validate the antifungal activity of this compound in vitro?

  • Methodological Answer : Use standardized antifungal assays such as broth microdilution (CLSI M38/M60 guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., fluconazole) and negative controls (solvent-only). Test against diverse fungal strains (e.g., Candida, Aspergillus) to assess spectrum. For mechanistic insights, combine with fluorescence microscopy to observe hyphal disruption or membrane integrity assays. Reference prior studies (e.g., Liang et al., 2017) that link cyclic peptide structures to bioactivity .

Advanced Research Questions

Q. What experimental designs are optimal for investigating this compound’s dual antifungal and antiviral properties?

  • Methodological Answer : Employ a factorial design to test both activities simultaneously. For antiviral assays, use plaque reduction or cytopathic effect inhibition in host cells (e.g., Vero cells). Ensure dose-response curves are generated for both properties. Address potential cytotoxicity via MTT assays. Use RNA sequencing or proteomics to identify shared molecular targets (e.g., membrane fusion proteins). Statistical analysis (ANOVA with post-hoc tests) should account for multiple comparisons .

Q. How can isotopic labeling techniques be optimized for tracking this compound’s metabolic pathways in vivo?

  • Methodological Answer : Use stable isotopes (e.g., ¹³C or ²H) during fungal fermentation to label this compound. Employ LC-MS/MS with selected reaction monitoring (SRM) to trace metabolites in model organisms (e.g., zebrafish). Include time-course sampling and tissue-specific extraction (e.g., liver, kidney). Validate with unlabeled controls to distinguish endogenous compounds. Data analysis should quantify isotopic enrichment and compartmentalization using software like XCMS .

Q. What strategies are recommended for resolving contradictory data on this compound’s bioactivity across experimental models?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., solvent polarity, assay temperature) influencing results. Replicate conflicting experiments under standardized conditions. Use sensitivity analysis to assess parameter impact (e.g., pH, inoculum size). Cross-reference with structural analogs to determine if minor modifications (e.g., halogenation) alter activity. Publish negative results to reduce publication bias .

Q. How should researchers design studies to explore this compound’s potential synergies with existing antimicrobial agents?

  • Methodological Answer : Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Combinations with FICI ≤0.5 indicate synergy. Test against multidrug-resistant pathogens to highlight clinical relevance. Use transcriptomics to identify upregulated/downregulated pathways during co-administration. Include pharmacokinetic studies (e.g., murine models) to assess bioavailability and tissue distribution when combined .

Methodological Best Practices

  • Ethical Compliance : For in vivo studies, follow NIH or EU Directive 86/609/EEC guidelines. Include ethics committee approval and detailed animal welfare protocols .
  • Data Transparency : Publish raw data (e.g., spectral files, MIC values) in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Statistical Rigor : Predefine significance thresholds (e.g., p <0.05 with Bonferroni correction) and power calculations to determine sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.